2-(Furan-2-yl)benzo[f][1,3]benzothiazole-4,9-dione
Overview
Description
This compound is a type of benzothiazole, which is a heterocyclic compound . It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The benzothiazole ring is fused to the furan ring .
Synthesis Analysis
The synthesis of this compound involves the acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride in propan-2-ol . This results in N-(1,3-benzothiazol-6-yl)furan-2-carboxamide, which is then converted to the corresponding thioamide by treatment with excess P2S5 in anhydrous toluene . The subsequent oxidation with potassium hexacyanoferrate(III) in an alkaline medium affords 2-(furan-2-yl)benzo[1,2-d:4,3-d′]bis[1,3]thiazole .Molecular Structure Analysis
In the 1H NMR spectrum of the compound, aromatic protons resonated as two doublets at δ 7.84 and 7.79 ppm with coupling constants of 9.0 and 8.4 Hz, indicating thiazole ring fusion at the 6,7-positions of 1,3-benzothiazole .Chemical Reactions Analysis
The compound was subjected to electrophilic substitution reactions, including bromination, nitration, hydroxymethylation, formylation, and acylation . All of these reactions occur at position 5 of the furan ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 202.26 . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Synthesis and Reactivity
- Aleksandrov et al. (2017) and (2021) explored the synthesis and reactivity of 2-(furan-2-yl)benzo[f][1,3]benzothiazole derivatives. They conducted electrophilic substitution reactions such as nitration, bromination, formylation, and acylation, which are fundamental in creating derivatives for various applications (Aleksandrov et al., 2017) (Aleksandrov et al., 2021).
Anticancer Properties
- Gach et al. (2016) reported the synthesis of hybrid molecules incorporating the naphtho[2,3-b]furan-4,9-dione motif. These compounds showed significant cytotoxic activity against leukemia and breast adenocarcinoma cell lines, suggesting potential in cancer treatment (Gach et al., 2016).
Polymer Chemistry
- İçli-Özkut et al. (2013) discussed the use of furan and benzochalcogenodiazole-based monomers for electrochemical polymerization. These polymers demonstrated intriguing intramolecular charge transfer properties and could be applied in materials science (İçli-Özkut et al., 2013).
Hypoglycemic Activity
- Kumar et al. (2021) investigated thiazolidine-2,4-dione derivatives with furan moieties for their hypoglycemic properties. Some derivatives showed significant activity, which could be relevant in diabetes research (Kumar et al., 2021).
Chemical Synthesis
- Racané et al. (2003) synthesized cyano-substituted bis-benzothiazolyl arylfurans and arylthiophenes. These compounds can be significant in developing new chemical entities with potential applications in various fields (Racané et al., 2003).
Biological Applications
- Hassanien et al. (2022) synthesized novel compounds containing lawsone, showing potential in antioxidant and antitumor activities, indicating their relevance in medicinal chemistry and pharmacology (Hassanien et al., 2022).
Antitumor Agents Design
- Matiichuk et al. (2020) designed antitumor agents using 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde derivatives. They identified compounds superior to standard drugs in antitumor screening, highlighting the potential for new cancer therapies (Matiichuk et al., 2020).
Future Directions
The synthesis of compounds exhibiting strong fluorescence and study of their spectral characteristics constitute an important line of research aimed at creating new laser dyes and biological probes . Fluorescent dye molecules generally contain a polycyclic fluorophore moiety responsible for the high fluorescence quantum yield and groups sensitive to the polarity or proton-donor ability of the environment . Therefore, this compound, with its unique structure, could be of interest in these research areas.
properties
IUPAC Name |
2-(furan-2-yl)benzo[f][1,3]benzothiazole-4,9-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7NO3S/c17-12-8-4-1-2-5-9(8)13(18)14-11(12)16-15(20-14)10-6-3-7-19-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKZUTFFMNSTTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=N3)C4=CC=CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)benzo[f][1,3]benzothiazole-4,9-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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